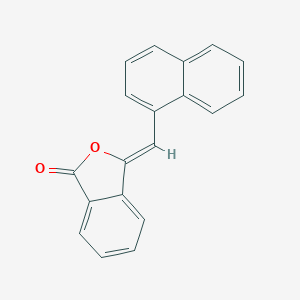
Divinyl protochlorophyllide
Übersicht
Beschreibung
Divinyl protochlorophyllide is a chlorophyll precursor found in photosynthetic organisms. It is a tetrapyrrole compound with a magnesium ion at its center and a fifth isocyclic pentanone ring. This compound plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis in plants, algae, and cyanobacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Divinyl protochlorophyllide can be synthesized from protochlorophyllide a or chlorophyll. The synthesis involves the reduction of protochlorophyllide a to this compound using specific enzymes such as this compound a 8-vinyl reductase . The reaction conditions typically require a controlled environment with specific pH and temperature to ensure the proper functioning of the enzymes.
Industrial Production Methods: Industrial production of this compound is not widely practiced due to its specific role in photosynthesis and the complexity of its synthesis. it can be produced in laboratory settings using recombinant cyclases from eukaryotic oxygenic phototrophs .
Analyse Chemischer Reaktionen
Types of Reactions: Divinyl protochlorophyllide undergoes several types of chemical reactions, including:
Reduction: The reduction of this compound to monovinyl protochlorophyllide by this compound a 8-vinyl reductase.
Oxidation: The oxidation of this compound to form various chlorophyll derivatives.
Common Reagents and Conditions:
Reduction Reagents: Enzymes such as this compound a 8-vinyl reductase.
Oxidation Reagents: Oxygen and specific oxidizing agents under controlled conditions.
Major Products:
Monovinyl Protochlorophyllide: Formed from the reduction of this compound.
Chlorophyll Derivatives: Formed from the oxidation of this compound.
Wissenschaftliche Forschungsanwendungen
Divinyl protochlorophyllide has several scientific research applications, including:
Photosynthesis Research: It is used to study the biosynthesis of chlorophyll and the mechanisms of photosynthesis in plants, algae, and cyanobacteria.
Biotechnology: Recombinant cyclases from eukaryotic oxygenic phototrophs are used to produce this compound for various biotechnological applications.
Wirkmechanismus
Divinyl protochlorophyllide exerts its effects through its role in the biosynthesis of chlorophyll. The compound is converted to monovinyl protochlorophyllide by this compound a 8-vinyl reductase, which is then further converted to chlorophyllide a by NADPH:protochlorophyllide oxidoreductase . The molecular targets and pathways involved include the enzymes and intermediates in the chlorophyll biosynthetic pathway .
Vergleich Mit ähnlichen Verbindungen
Monovinyl Protochlorophyllide: A direct product of the reduction of divinyl protochlorophyllide.
Chlorophyllide a: A subsequent product in the chlorophyll biosynthetic pathway.
Chlorophyll c Derivatives: Modified forms of chlorophyll a with similar roles in photosynthesis.
Uniqueness: this compound is unique due to its specific role as a precursor in the chlorophyll biosynthetic pathway. Unlike other chlorophyll derivatives, it undergoes specific enzymatic reductions and oxidations that are crucial for the formation of functional chlorophyll molecules .
Eigenschaften
IUPAC Name |
magnesium;3-[11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-22-yl]propanoate;hydron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-9,12-14,31H,1-2,10-11H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBIPIDDNARELO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=C(C2=C3C(C(=C4C3=NC(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)C=C)C)C=C)[O-])C(=O)OC)CCC(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30MgN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18433-30-2 | |
| Record name | 2,4-Divinylprotochlorophyllide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018433302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate](/img/structure/B231722.png)




![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)


![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)





